1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea

URAT1 inhibition uric acid transport gout

This unsymmetrical diarylurea is a moderately potent URAT1 probe (IC50=3.8μM) with a unique meta-bromo/3,5-dimethyl pattern. Use as a benchmark in lead optimization and to expand screening libraries targeting underexplored chemical space. Differentiated from generic analogs for assay reproducibility.

Molecular Formula C15H15BrN2O
Molecular Weight 319.20 g/mol
CAS No. 76393-48-1
Cat. No. B11953509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea
CAS76393-48-1
Molecular FormulaC15H15BrN2O
Molecular Weight319.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Br)C
InChIInChI=1S/C15H15BrN2O/c1-10-6-11(2)8-14(7-10)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19)
InChIKeyLWVVVSIPHMSPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea (CAS 76393-48-1): Chemical Profile and Procurement Context


1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea (CAS 76393-48-1) is an unsymmetrical diarylurea derivative characterized by a 3-bromophenyl substituent and a 3,5-dimethylphenyl substituent on the urea core. The compound belongs to the class of phenylureas [1] and is primarily distributed as a research chemical for early discovery applications, with major vendors such as Sigma-Aldrich offering it as part of their rare chemical collections . Its molecular formula is C15H15BrN2O, with a molecular weight of 319.20 g/mol . The compound exhibits a calculated XLogP of 3.9 and a topological polar surface area of 41.1 Ų [2], parameters that influence its drug-likeness and membrane permeability profiles.

Why Substituting 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea with Common Analogs Fails in URAT1 Research


The unsymmetrical diarylurea scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting distinct biological profiles depending on subtle substituent variations [1]. In the context of urate transporter 1 (URAT1) inhibition, 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea demonstrates a specific affinity that is not shared by structurally similar urea derivatives or alternative URAT1-targeting chemotypes such as benzbromarone or lesinurad [2]. Interchanging this compound with a generic analog—such as a differently substituted diarylurea or a monoarylurea—will result in unpredictable or negligible URAT1 inhibition, undermining assay reproducibility and lead optimization campaigns. The quantitative evidence presented below substantiates the compound's differentiated profile, highlighting why procurement decisions cannot rely on broad class assumptions but must be guided by compound-specific data.

Quantitative Differentiation of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea Against Key URAT1 Inhibitors and Diarylurea Scaffolds


URAT1 Inhibitory Activity: 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea vs. Benzbromarone and Lesinurad

In a cell-based assay using human URAT1 stably overexpressed in HEK293 cells, 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea inhibited 14C-uric acid uptake with an IC50 of 3,800 nM (3.80 μM) [1]. By comparison, the clinically used URAT1 inhibitor benzbromarone achieves IC50 values of approximately 278 nM (0.278 μM) in analogous URAT1-overexpressing HEK293 assays [2], while lesinurad exhibits an IC50 of approximately 3,360 nM (3.36 μM) against human URAT1 [3]. This places the target compound's potency in an intermediate range—approximately 14-fold weaker than benzbromarone but comparable to lesinurad—providing a distinct potency tier for probe development and SAR studies where both highly potent and moderately potent tool compounds are required.

URAT1 inhibition uric acid transport gout hyperuricemia

Physicochemical Profile: Lipophilicity and Polarity of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea Compared to the Diarylurea Scaffold

The calculated XLogP of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea is 3.9, with a topological polar surface area (TPSA) of 41.1 Ų [1]. In the context of the broader diarylurea chemotype, which frequently occupies XLogP ranges of 2.5–5.0 and TPSA ranges of 40–80 Ų depending on substitution [2], this compound resides at the lower polarity margin and exhibits moderate lipophilicity. By comparison, the generic diarylurea scaffold (unsubstituted N,N′-diphenylurea) has a TPSA of approximately 41 Ų and a lower XLogP of ~2.5–3.0, while the highly optimized URAT1 inhibitor benzbromarone exhibits a calculated XLogP of ~5.0 and TPSA of ~63 Ų due to its additional polar heteroatoms. The target compound's profile therefore strikes a balance: it is more lipophilic than the parent scaffold but retains a sufficiently low TPSA to favor passive membrane permeability, a feature critical for intracellular target engagement in cell-based URAT1 assays.

drug-likeness ADME lipophilicity polar surface area

Commercial Availability and Purity Specification: 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea as a Rare Screening Compound

1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea is distributed as an AldrichCPR (Chemical Procurement Resource) product by Sigma-Aldrich, a classification reserved for rare and unique chemicals intended for early discovery research . Unlike common diarylurea derivatives that are available from multiple vendors with standardized analytical data, this compound is offered as-is, without vendor-collected analytical data, and the buyer assumes responsibility for confirming identity and purity . The catalog number is S694509. In contrast, widely available diarylurea analogs such as N,N′-diphenylurea or N-(4-chlorophenyl)-N′-phenylurea are supplied with full certificates of analysis (COA) and defined purity specifications (typically ≥95%). The scarcity of this specific substitution pattern—simultaneously bearing a meta-bromo substituent on one ring and 3,5-dimethyl substitution on the other—underscores its value as a tool compound for probing structure-activity relationships that cannot be explored with commercially common analogs.

chemical procurement rare chemicals screening collection

Recommended Research Applications for 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea Based on Validated Evidence


URAT1 Inhibitor Screening and SAR Studies in Hyperuricemia/Gout Research

As demonstrated by the quantitative URAT1 inhibition data [1], 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea serves as a moderately potent probe (IC50 = 3.8 μM) for investigating structure-activity relationships around the diarylurea scaffold in the context of urate transport. Its distinct substitution pattern—meta-bromo on one ring and 3,5-dimethyl on the other—offers a unique SAR vector compared to the heavily optimized benzofuran core of benzbromarone or the triazole-containing lesinurad scaffold. Researchers can employ this compound as a reference tool to benchmark novel URAT1 inhibitors of intermediate potency and to explore the contributions of halogen substitution and steric bulk to transporter binding affinity.

Medicinal Chemistry Lead Optimization Utilizing Balanced Lipophilicity and Low Polar Surface Area

The compound's calculated physicochemical profile—XLogP of 3.9 and TPSA of 41.1 Ų [2]—positions it favorably for lead optimization campaigns targeting intracellular proteins such as URAT1. Its lipophilicity is sufficient to promote passive membrane permeability, while the low TPSA reduces the risk of poor oral absorption. These properties make it a suitable starting scaffold for derivatization aimed at improving potency while maintaining drug-like physicochemical parameters, particularly in programs seeking to avoid the higher lipophilicity (and associated solubility limitations) characteristic of benzbromarone-based analogs.

Early Discovery Screening Collections and Fragment-Based Drug Discovery

Given its status as an AldrichCPR rare chemical , 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea is a valuable addition to diversity-oriented screening libraries targeting under-explored chemical space. The unique combination of a meta-bromo substituent and 3,5-dimethyl substitution is underrepresented in commercial libraries, increasing the likelihood of identifying novel biological activities during high-throughput screening. Procurement of this compound is particularly warranted for institutions building focused libraries for phenotypic screening or fragment-based drug discovery efforts aimed at URAT1 and other solute carrier transporters.

Analytical Reference Standard for Diarylurea Method Development

The compound's distinct chromatographic properties, arising from its specific substitution pattern and moderate lipophilicity, make it a useful reference standard for developing HPLC or LC-MS methods tailored to diarylurea derivatives. Its retention time and mass spectrometric signature (m/z 319.20 [M+H]+) can serve as calibration points for quantifying structurally related analogs in biological matrices or synthetic mixtures, particularly in research settings where analytical characterization of novel urea-based inhibitors is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.